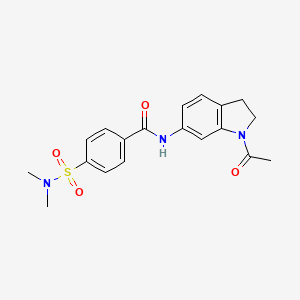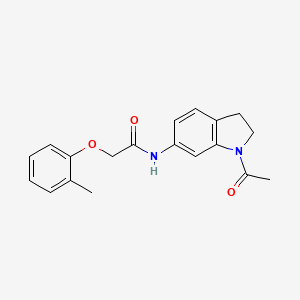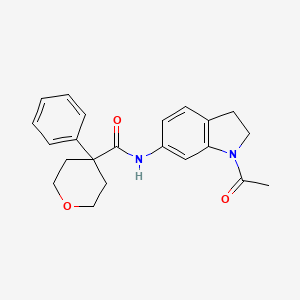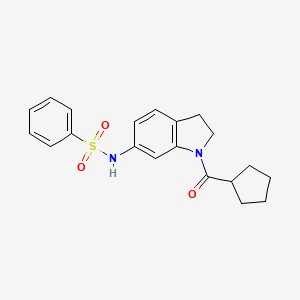![molecular formula C15H22N2O3S B6536499 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide CAS No. 1021210-38-7](/img/structure/B6536499.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in some types of drugs, particularly antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the corresponding amine. This is a common method for synthesizing sulfonamides .Chemical Reactions Analysis
As a sulfonamide, this compound might participate in reactions typical of this class of compounds. For example, it might undergo hydrolysis under acidic or basic conditions, or it could participate in displacement reactions with nucleophiles .Mécanisme D'action
The exact mechanism of action of DMPI is not yet fully understood. However, it is believed that DMPI may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, DMPI may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
DMPI has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. In addition, DMPI has been found to possess anti-oxidant properties and to inhibit the production of pro-inflammatory mediators. Furthermore, DMPI has been found to possess anti-microbial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPI in laboratory experiments is its low cost and ease of synthesis. Furthermore, DMPI is a relatively stable compound and can be stored for long periods of time without degradation. However, DMPI is not soluble in water and must be dissolved in a solvent before use. In addition, DMPI is not very soluble in organic solvents and must be used in concentrations greater than 10 mM for optimal results.
Orientations Futures
The potential applications of DMPI are vast and the possibilities for further research are virtually limitless. Potential future directions for DMPI research include the development of novel therapeutic agents, the study of the effects of DMPI on various diseases and disorders, and the investigation of the effects of DMPI on drug metabolism. In addition, further research into the mechanism of action of DMPI may lead to the development of new drugs and treatments. Finally, further research into the biochemical and physiological effects of DMPI may lead to a better understanding of the role of DMPI in the regulation of various biological processes.
Méthodes De Synthèse
DMPI can be synthesized by a variety of methods, including the use of anhydrous hydrogen fluoride, dimethylformamide, and dimethylsulfoxide. The most common method of synthesis is the Fischer-Indole reaction, which involves the reaction of anhydrous hydrogen fluoride with dimethylformamide and dimethylsulfoxide. This reaction produces a mixture of DMPI and its derivatives, which can then be separated and purified.
Applications De Recherche Scientifique
DMPI has been used in a variety of scientific research applications. It has been used to investigate the mechanisms of action of various drugs and to study the effects of drug interactions. DMPI has also been used in laboratory experiments to study the effects of various drugs on cell proliferation, apoptosis, and other cellular processes. In addition, DMPI has been used to study the effects of various drugs on the immune system and to investigate the effects of drug interactions on the metabolism of drugs.
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-21(19,20)16-12-7-6-11-8-9-17(13(11)10-12)14(18)15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKMXFQCNYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)


![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide](/img/structure/B6536488.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6536498.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B6536500.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6536503.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B6536513.png)
